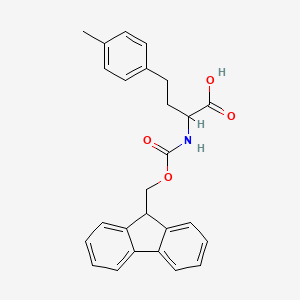
Fmoc-L-4-Phe(4-Pyridynl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-4-Phe(4-Pyridynl)-OH is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a phenyl ring substituted with a pyridyl group, and a carboxyl group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-4-Phe(4-Pyridynl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-4-phenylalanine is protected using the Fmoc group. This is achieved by reacting L-4-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Substitution Reaction: The phenyl ring of the protected amino acid is then subjected to a substitution reaction with a pyridyl group. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, where the phenyl ring is coupled with a pyridyl boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-4-phenylalanine are reacted with Fmoc-chloride in industrial reactors.
Purification: The resulting product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-L-4-Phe(4-Pyridynl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under mild basic conditions, such as treatment with piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Substitution Reactions: The pyridyl group can undergo further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like hydroxybenzotriazole (HOBt).
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products
Deprotection: L-4-Phe(4-Pyridynl)-OH.
Coupling: Peptides containing the this compound residue.
Substitution: Derivatives with additional functional groups on the pyridyl ring.
Applications De Recherche Scientifique
Chemistry
Fmoc-L-4-Phe(4-Pyridynl)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the incorporation of phenylalanine derivatives into peptides, enabling the study of structure-activity relationships.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It helps in studying protein-protein interactions and enzyme-substrate relationships.
Medicine
This compound is used in the development of peptide-based therapeutics. Peptides containing this compound can be designed to target specific receptors or enzymes, offering potential treatments for various diseases.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.
Mécanisme D'action
The mechanism of action of Fmoc-L-4-Phe(4-Pyridynl)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The pyridyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-Phenylalanine: Lacks the pyridyl substitution, making it less versatile in terms of functionalization.
Fmoc-L-Tyrosine: Contains a hydroxyl group instead of a pyridyl group, offering different reactivity and biological properties.
Fmoc-L-Tryptophan: Contains an indole ring, providing different electronic and steric properties.
Uniqueness
Fmoc-L-4-Phe(4-Pyridynl)-OH is unique due to the presence of the pyridyl group, which allows for additional functionalization and interactions. This makes it a valuable tool in peptide synthesis and the development of peptide-based therapeutics.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-pyridin-4-ylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O4/c32-28(33)27(17-19-9-11-20(12-10-19)21-13-15-30-16-14-21)31-29(34)35-18-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-16,26-27H,17-18H2,(H,31,34)(H,32,33)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQJNEUDFWGZLB-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=NC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=NC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-cyclopropylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid](/img/structure/B8233199.png)
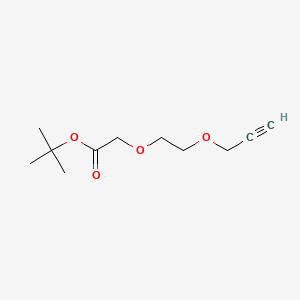
![(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid](/img/structure/B8233215.png)
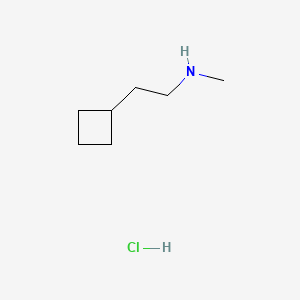
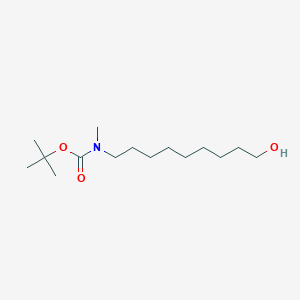
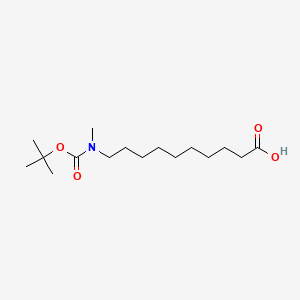


amino}pent-4-enoic acid](/img/structure/B8233247.png)

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-fluoro-5-methylphenyl)butanoic acid](/img/structure/B8233292.png)
amino})acetic acid](/img/structure/B8233300.png)
